molecular formula C12H7N3S B8559972 6-(3-Cyanophenyl)-imidazo[2,1-b]thiazole

6-(3-Cyanophenyl)-imidazo[2,1-b]thiazole

Cat. No.: B8559972
M. Wt: 225.27 g/mol
InChI Key: OORMVAHUMXGPIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Cyanophenyl)-imidazo[2,1-b]thiazole is a useful research compound. Its molecular formula is C12H7N3S and its molecular weight is 225.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H7N3S

Molecular Weight

225.27 g/mol

IUPAC Name

3-imidazo[2,1-b][1,3]thiazol-6-ylbenzonitrile

InChI

InChI=1S/C12H7N3S/c13-7-9-2-1-3-10(6-9)11-8-15-4-5-16-12(15)14-11/h1-6,8H

InChI Key

OORMVAHUMXGPIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN3C=CSC3=N2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2-aminothiazole (3.29 g, 32.9 mmol) and 2-bromo-3′-cyano-acetophenone (7.37 g, 32.9 mmol) was added absolute ethanol (250 mL). The reaction was allowed to reflux with vigorous stirring for 20 hours. The reaction mixture was reduced to half its original volume in vacuo. The remaining suspension was poured onto ice-water (200 mL) and the resulting mixture was basified by addition of ammonium hydroxide solution (30%, 100 mL). Product was collected by filtration and washed with water (50 mL), dried in a vacuum oven at 50° C. to provide 6-(3-cyanophenyl)-imidazo[2,1-b]thiazole (6.0 g, 81%). It was used with out further purification. LCMS: 226 [M+H].
Quantity
3.29 g
Type
reactant
Reaction Step One
Quantity
7.37 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

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